2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-11-17(20(23)29)18(13-9-15(30-2)19(32-4)16(10-13)31-3)27-22(24-11)25-21(26-27)12-5-7-14(28)8-6-12/h5-10,18,28H,1-4H3,(H2,23,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPRHMNERVFULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)O)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Action Environment
A catalyst-free, additive-free, and eco-friendly method for synthesizing similar compounds under microwave conditions has been established .
Biological Activity
The compound 2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 539814-69-2) belongs to a class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and as inhibitors of various cellular pathways. This article reviews the biological activities attributed to this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a triazolo-pyrimidine core with hydroxyl and methoxy substituents that may influence its biological activity. The structural formula is represented as follows:
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine family exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Tubulin Polymerization Inhibition : Similar compounds have shown potential as inhibitors of tubulin polymerization, which is crucial for cancer cell division.
Anticancer Mechanisms
The anticancer properties of this compound are primarily attributed to its ability to interfere with critical signaling pathways involved in cell growth and survival.
Key Findings from Research
- Cell Line Studies :
-
Mechanism of Action :
- It has been observed to suppress the ERK signaling pathway, which is often overactive in cancer cells. This suppression leads to altered expression of cell cycle-related proteins and pro-apoptotic factors .
- The compound also demonstrated significant inhibitory effects on tubulin polymerization, a crucial process for mitosis in cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 3.91 | ERK pathway suppression |
| Antiproliferative | HCT-116 | 0.53 | G2/M phase arrest |
| Tubulin Polymerization Inhibition | HCT-116 | 0.24 | Inhibition of microtubule formation |
Case Studies
A notable study evaluated the efficacy of various triazolo-pyrimidine derivatives against multiple cancer cell lines including MCF-7 and HCT-116. The results indicated that compounds similar to this compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
In another investigation focused on structure-activity relationships (SAR), modifications to the methoxy groups were found to enhance cytotoxicity against MCF-7 cells significantly. This suggests that further optimization could lead to more potent anticancer agents within this chemical class .
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in substituents on the triazolo-pyrimidine core, influencing physical properties and bioactivity:
Notes:
- Electron-withdrawing groups (e.g., Br in 5k) correlate with higher melting points and lipophilicity .
Key Observations :
- TMDP-based synthesis offers greener alternatives (water/ethanol solvents, recyclability) but faces contradictory toxicity claims in literature .
- Multi-component reactions enable rapid diversification but may require optimization for specific substituents .
Structure-Activity Relationship (SAR)
- Position 2: Hydroxyl or amino groups enhance hydrogen bonding; thioethers (e.g., benzylthio in ) may improve membrane permeability .
- Position 7 : Aryl groups with methoxy substituents (e.g., 3,4,5-trimethoxyphenyl) are prevalent in analogs with reported bioactivity .
- Position 6 : Carboxamide vs. carboxylate esters influence solubility; carboxamides are preferred for drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
